molecular formula C14H23NO2S B184501 N-(2-ethylhexyl)benzenesulfonamide CAS No. 36997-29-2

N-(2-ethylhexyl)benzenesulfonamide

Cat. No.: B184501
CAS No.: 36997-29-2
M. Wt: 269.4 g/mol
InChI Key: ACSJOJBMNBXQTG-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)benzenesulfonamide (CAS 55290-62-5) is a benzenesulfonamide derivative characterized by a branched 2-ethylhexyl substituent on the sulfonamide nitrogen. This compound is listed in the New Zealand Inventory of Chemicals and is compliant with the UN Globally Harmonized System (GHS) for safety . The 2-ethylhexyl group confers high lipophilicity, which may influence its physicochemical behavior and interaction with biological or synthetic systems.

Properties

CAS No.

36997-29-2

Molecular Formula

C14H23NO2S

Molecular Weight

269.4 g/mol

IUPAC Name

N-(2-ethylhexyl)benzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-3-5-9-13(4-2)12-15-18(16,17)14-10-7-6-8-11-14/h6-8,10-11,13,15H,3-5,9,12H2,1-2H3

InChI Key

ACSJOJBMNBXQTG-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CCCCC(CC)CNS(=O)(=O)C1=CC=CC=C1

Other CAS No.

36997-29-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Group Analysis

The biological and industrial relevance of benzenesulfonamides is heavily influenced by substituents on the sulfonamide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name/Structure Substituent Group Target/Activity Key Data/Activity Reference
N-(2-Ethylhexyl)benzenesulfonamide 2-Ethylhexyl (branched alkyl) Industrial applications (e.g., dyes) GHS-compliant; used under group standards
N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide Quinolinyl-pyridyl (aromatic-heterocyclic) PPARγ agonist (diabetes therapeutics) Gold Score: 78.09–87.26; Hydrogen bonding: 6.11–7.42
T0901317 (N-(2,2,2-trifluoroethyl)-benzenesulfonamide) Trifluoroethyl, trifluoromethyl-hydroxy Liver X Receptor (LXR) agonist EC50: ~300 nM
N-(2-Chlorophenyl)benzenesulfonamide 2-Chlorophenyl (halogenated aryl) Acetylcholinesterase reactivation High reactivation efficacy with pralidoxime
3-(Indoline-1-carbonyl)-N-substituted benzenesulfonamides Indoline carbonyl (heterocyclic) Anticancer agents IC50: 1.98–9.12 µM (A549, HeLa cells)
N-(4-Sulfamoylbenzyl)biphenyl derivatives Biphenyl/phenethyl (aromatic) Antifungal agents Moderate activity against Candida spp.

Key Findings from Comparative Analysis

Lipophilicity and Solubility: The 2-ethylhexyl group in this compound enhances lipophilicity compared to aromatic (e.g., quinolinyl, biphenyl) or polar (e.g., trifluoroethyl) substituents. This property likely improves membrane permeability but may reduce aqueous solubility, limiting pharmaceutical use . In contrast, halogenated aryl groups (e.g., 2-chlorophenyl) balance lipophilicity and electronic effects, enabling acetylcholinesterase reactivation via enhanced π-π interactions .

Biological Activity: PPARγ Agonists: Quinolinyl-pyridyl derivatives exhibit strong PPARγ binding (Gold Score >78), attributed to hydrogen bonding with residues like His449 and Tyr473 in the receptor’s ligand-binding domain. The ethylhexyl group’s bulkiness may hinder similar interactions . LXR Agonists: T0901317’s trifluoromethyl groups enhance metabolic stability and receptor affinity, achieving nanomolar EC50 values. The ethylhexyl group’s lack of electronegative substituents precludes comparable LXR activity . Anticancer Agents: Indoline-carbonyl derivatives show potent cytotoxicity (IC50 <10 µM), likely due to intercalation or enzyme inhibition. The ethylhexyl analog’s lack of planar aromatic systems may reduce DNA-binding efficacy .

Industrial vs. Pharmaceutical Applications: The ethylhexyl derivative’s azo group and lipophilicity align with dye applications, whereas analogs with heterocyclic or halogenated substituents are optimized for drug-target interactions (e.g., HIV integrase inhibition in styrylquinoline derivatives ).

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